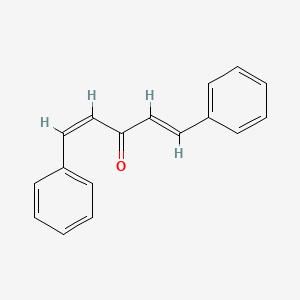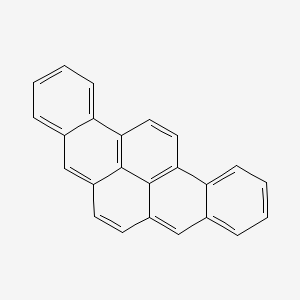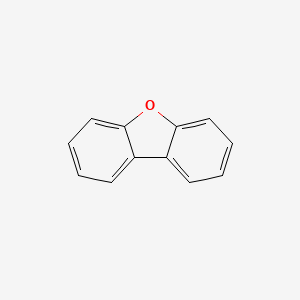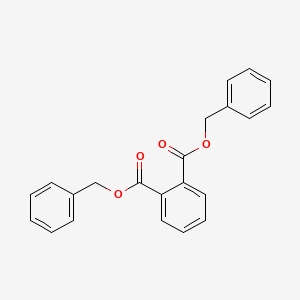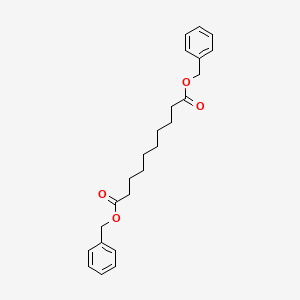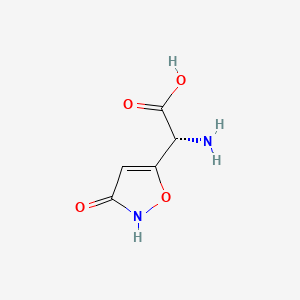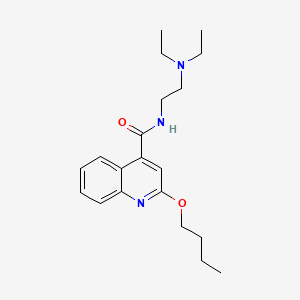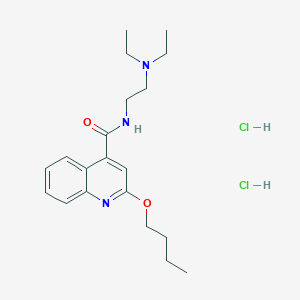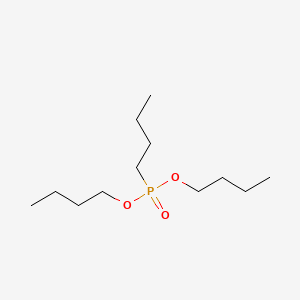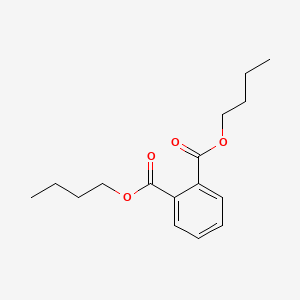
Didemnin B
Overview
Description
Didemnin B is a cyclic depsipeptide compound isolated from the marine tunicate Trididemnum solidum. It was first discovered in 1978 and has since been recognized for its potent biological activities, including antiviral, immunosuppressive, and cytotoxic properties . This compound has shown strong activity against various viruses and cancer cells, making it a compound of significant interest in scientific research and potential therapeutic applications .
Mechanism of Action
Target of Action
Didemnin B, a cyclic depsipeptide, primarily targets two proteins: PPT1 and EEF1A1 . These proteins play crucial roles in cellular processes, with PPT1 involved in protein degradation and EEF1A1 playing a part in protein synthesis .
Mode of Action
This compound interacts with its targets by inhibiting their function. It selectively induces rapid and wholesale apoptosis through dual inhibition of PPT1 and EEF1A1 . This interaction leads to significant changes in the cell, most notably the induction of apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of PPT1 and EEF1A1 by this compound affects multiple biochemical pathways. The most significant of these is the disruption of protein synthesis . By inhibiting EEF1A1, this compound prevents the proper formation of proteins within the cell . Additionally, the inhibition of PPT1 disrupts protein degradation, leading to an accumulation of proteins within the cell .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cells . By inhibiting key proteins involved in protein synthesis and degradation, this compound disrupts normal cellular processes, leading to cell death . This has been observed in various types of cancer cells, making this compound a compound of interest for cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was originally isolated from a marine tunicate, suggesting that it may be more stable and effective in aquatic environments . Additionally, the efficacy of this compound can be influenced by the genetic makeup of the individual, as certain genetic biomarkers have been found to predict sensitivity to the compound
Biochemical Analysis
Biochemical Properties
Didemnin B has been found to interact with the GTPase elongation factor-1 alpha (eEF1A), which escorts aminoacyl-tRNA (aa-tRNA) as an eEF1A (GTP)-aa-tRNA ternary complex into the ribosome . The compound binds to a common site on eEF1A, trapping eEF1A in an intermediate state of aa-tRNA selection . This prevents eEF1A release and aa-tRNA accommodation on the ribosome .
Cellular Effects
This compound has been shown to inhibit the in vitro growth of various cells, including B16 melanoma and P388 leukemia cells . It was found to be more lethal to exponentially growing B16 cells than to plateau-phase cells . This compound inhibits the synthesis of protein more than that of DNA, with much less inhibition of RNA synthesis .
Molecular Mechanism
This compound selectively induces rapid and wholesale apoptosis through dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and eEF1A1 . By binding to a common site on eEF1A, this compound traps eEF1A in an intermediate state of aa-tRNA selection, preventing eEF1A release and aa-tRNA accommodation on the ribosome .
Temporal Effects in Laboratory Settings
The action of this compound is rapid and cannot be reversed after 2 hours in contact with the cells . The inhibition of protein synthesis is almost superimposable to that of L1210 cells growth .
Dosage Effects in Animal Models
This compound was more potent than didemnin A against B16 melanoma and P388 leukemia in vivo . It was also approximately 20 times more cytotoxic than didemnin A in vitro .
Metabolic Pathways
The biosynthesis of this compound is governed by a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Didemnin B involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase pathway. The process begins with the incorporation of glycine on a β-hydroxy fatty acid, followed by a series of enzymatic reactions that add various amino acids and other components to form the cyclic structure . The synthetic route includes the use of adenylation domains, ketoreductase domains, and methyltransferase domains to achieve the final product .
Industrial Production Methods: Large-scale production of this compound has been achieved through chemical synthesis, allowing for sufficient quantities to be produced for clinical trials and research purposes . The industrial production involves optimizing the reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Didemnin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the chemical reactions of this compound include various analogs with altered biological activities. These analogs are studied to understand the structure-activity relationship and to develop more effective therapeutic agents .
Scientific Research Applications
Chemistry: In chemistry, Didemnin B is used as a model compound to study the biosynthesis of cyclic peptides and the mechanisms of peptide bond formation . It also serves as a reference compound for developing new synthetic methodologies.
Biology: In biology, this compound is used to study the mechanisms of viral replication and the immune response . Its potent antiviral activity makes it a valuable tool for understanding how viruses interact with host cells and for developing new antiviral therapies.
Medicine: In medicine, this compound has been investigated for its potential as an anticancer agent. It has shown promising results in preclinical studies against various types of cancer, including leukemia and breast cancer . its high toxicity has limited its clinical use, leading to the development of analogs with improved safety profiles.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for drug discovery and development . Its unique structure and potent biological activities make it an attractive target for developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Didemnin B include other didemnins, such as Didemnin A, Didemnin C, and Didemnin D, as well as related cyclic peptides like tamandarins . These compounds share structural similarities and exhibit similar biological activities.
Uniqueness: This compound is unique among its analogs due to its potent biological activities and its ability to induce rapid apoptosis in cancer cells . Its dual inhibition mechanism also sets it apart from other cyclic peptides, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
77327-05-0 |
|---|---|
Molecular Formula |
C57H89N7O15 |
Molecular Weight |
1112.4 g/mol |
IUPAC Name |
N-[1-[[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34?,35?,36?,39?,40?,41?,42?,43?,44-,46+,47?,49?/m1/s1 |
InChI Key |
KYHUYMLIVQFXRI-KJNZDXKESA-N |
SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
Isomeric SMILES |
CC[C@@H](C)[C@H]1[C@@H](CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
77327-05-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks; after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC). |
solubility |
H2O < 0.1 (mg/mL) CH3OH > 100 (mg/mL) CHCL3 > 100 (mg/mL) DMSO > 100 (mg/mL) C2H5OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological activities of Didemnin B?
A1: this compound exhibits a range of potent biological activities, including:
- Antitumor activity: Demonstrated against various murine tumor models such as B16 melanoma, P388 leukemia, and M5076 sarcoma. [, , ]
- Antiviral activity: Effective against a broad spectrum of viruses. [, , , ]
- Immunosuppressive activity: Suppresses immune responses by inhibiting T cell activation. [, , , ]
Q2: What is the molecular target of this compound?
A2: this compound primarily targets the eukaryotic elongation factor 1 alpha (eEF1A), a crucial component of protein synthesis machinery. [, , , , ]
Q3: How does this compound interact with eEF1A and affect protein synthesis?
A3: this compound binds to the eEF1A(GTP)-aminoacyl-tRNA (aa-tRNA) ternary complex, preventing the release of eEF1A and the accommodation of aa-tRNA into the ribosomal A site. [, , ] This interaction inhibits the translocation step of protein synthesis. [, ]
Q4: What are the downstream effects of this compound's inhibition of protein synthesis?
A4: this compound's inhibition of protein synthesis triggers a cascade of downstream effects, including:
- Cell cycle arrest: Induces cell cycle arrest predominantly at the G1 phase, though it can affect all cell cycle phases. [, ]
- Apoptosis: Triggers apoptosis (programmed cell death) in various cell types, including human leukemic cells. [, , ]
- Inhibition of DNA and RNA synthesis: Demonstrates inhibitory effects on DNA and RNA synthesis, albeit to a lesser extent compared to protein synthesis inhibition. []
- Modulation of interleukin-8 (IL-8) secretion: Inhibits IL-8 secretion by pancreatic cancer cells, suggesting potential anti-angiogenic activity. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C57H89N7O15, and its molecular weight is 1112.4 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, extensive spectroscopic studies, including 1H and 13C NMR, have been conducted to elucidate the structure and conformational dynamics of this compound. [, , ]
Q7: How does the structure of this compound relate to its biological activity?
A7: Structure-activity relationship (SAR) studies have been conducted by synthesizing various analogs of this compound. These studies revealed that:
- Modifications to the linear peptide side chain, such as replacing the terminal lactyl residue with aromatic groups, generally retain activity. []
- Inverting the chirality of the N-methylleucine residue significantly diminishes in vitro activity. []
- The conformation of the N,O-dimethyltyrosine residue appears to be crucial for activity, as demonstrated by constrained analogs. []
- Replacing the ester linkage with an amide bond in acyclic analogs results in loss of activity. []
Q8: What is known about the pharmacokinetics of this compound?
A8: Studies in mice have shown that following intraperitoneal administration, this compound is rapidly absorbed into the bloodstream, with the highest concentrations found in the liver, gallbladder, and pancreas. [] Excretion occurs primarily through feces and urine, with a potential for enterohepatic recycling. []
Q9: Has this compound been tested in clinical trials?
A9: Yes, this compound was the first marine-derived compound to enter clinical trials for cancer treatment. [] While it showed promise in Phase II trials against non-Hodgkin's lymphoma, dose-limiting toxicities, particularly cardiotoxicity, led to the discontinuation of its development. []
Q10: What are the main toxicities associated with this compound?
A10: this compound exhibits several dose-limiting toxicities, including:
- Nausea and vomiting: Frequently observed in clinical trials. [, , ]
- Cardiotoxicity: A major concern that led to the discontinuation of clinical trials. []
- Hepatotoxicity: Elevations in liver enzymes have been observed. [, ]
- Neuromuscular toxicity: Observed in preclinical studies and some clinical trials. [, ]
- Hypersensitivity reactions: Possibly related to the Cremophor EL vehicle used in formulations. []
Q11: Are there any analytical methods available for measuring this compound levels?
A11: Yes, sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA), have been developed for quantifying this compound in biological fluids. [, ]
Q12: What is the current status of this compound research and development?
A12: While this compound itself is no longer in clinical development due to toxicity concerns, its unique mechanism of action and potent biological activities have spurred further research:
- Development of analogs: Efforts are underway to synthesize less toxic and more potent analogs. [, , , , ]
- Mechanistic studies: Research continues to elucidate the precise molecular mechanisms underlying its biological activities and toxicity. [, , ]
Q13: What is the significance of identifying the bacterial origin of this compound?
A13: The discovery that this compound is produced by bacteria rather than the tunicate itself has significant implications for:
- Sustainable production: Potentially enabling the development of sustainable production methods using bacterial fermentation, overcoming the limitations of harvesting from tunicates. [, ]
- Genetic engineering: Opening avenues for genetically engineering the bacterial producers to generate novel Didemnin analogs with improved pharmacological properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


